N,N'-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide)
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Overview
Description
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfanediyl group linking two N,4-dimethylbenzene-1-sulfonamide moieties, making it a unique structure within the sulfonamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) typically involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This can be achieved through both electrochemical and chemical methods. The electrochemical synthesis is carried out in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55–76% yield. The chemical synthesis, on the other hand, is performed in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75–85% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitroso group if present in intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties, similar to other sulfonamides.
Medicine: Explored for its potential therapeutic applications, particularly in treating bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating various bacterial infections.
Uniqueness
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) is unique due to its specific structural features, including the sulfanediyl linkage and the presence of two N,4-dimethylbenzene-1-sulfonamide moieties. This structure may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
63295-09-0 |
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Molecular Formula |
C16H20N2O4S3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-[methyl-(4-methylphenyl)sulfonylamino]sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S3/c1-13-5-9-15(10-6-13)24(19,20)17(3)23-18(4)25(21,22)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI Key |
JNNSJAXIHKPDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)SN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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